5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]

Medicinal Chemistry PDE4 Inhibitors Conformational Analysis

Medicinal chemists targeting PDE4B isoform selectivity face a persistent challenge: conformationally flexible oxazine cores that fail to lock pharmacophoric elements in the bioactive geometry required for potency. 5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] (CAS 57290-47-8) solves this by enforcing the PDE4B-preferring conformation through a rigid spiro cyclobutane junction, as validated by the Pfizer WO2017145013 patent family. • Zero rotatable bonds (vs. one in the non-spiro analog) isolate oxazine ring conformation contributions to binding affinity • XLogP3 1.4 positions the scaffold optimally for blood-brain barrier penetration in CNS-targeting programs • MW 164.20 fits Rule-of-Three fragment library guidelines; spiro architecture introduces three-dimensionality absent in planar heterocycles • Supplied at 99% purity with batch-specific NMR, HPLC, and GC documentation; stored under inert atmosphere at 2-8°C for long-term compound management integrity

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B8202125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESC1CC2(C1)CN3C(=CC=N3)OC2
InChIInChI=1S/C9H12N2O/c1-3-9(4-1)6-11-8(12-7-9)2-5-10-11/h2,5H,1,3-4,6-7H2
InChIKeyUJANVOAGSJDAOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] – Core Structural Identity & Procurement Classification


5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] (CAS 57290-47-8) is a spirocyclic heterocycle of molecular formula C₉H₁₂N₂O and molecular weight 164.20 g/mol [1]. It belongs to the pyrazolo[5,1-b][1,3]oxazine class, a scaffold extensively explored in phosphodiesterase (PDE) inhibitor programs, most notably in Pfizer's PDE4B patent family (WO2017145013) [2]. Unlike the simpler 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine core, this compound incorporates a cyclobutane spiro junction at the 6-position, imposing significant conformational restriction. It is commercially available from multiple vendors at purities up to 99% with analytical documentation (NMR, HPLC, GC) , and requires storage under inert atmosphere at 2–8°C .

1
Spirocyclic pyrazolo[5,1-b][1,3]oxazine scaffold for PDE4B inhibitor research programs
2
Cyclobutane spiro junction imposes conformational restriction for SAR studies
3
High-purity commercial supply with batch-specific analytical QC documentation

Why 5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] Cannot Be Replaced by Simpler Pyrazolo-Oxazine Analogs


The pyrazolo[5,1-b][1,3]oxazine scaffold is a privileged core in PDE4 inhibitor design, but substitutions that alter ring conformation and lipophilicity profoundly affect target engagement and selectivity [1]. The spiro cyclobutane motif in this compound enforces a defined three-dimensional shape that is absent in non-spiro analogs such as 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (MW 124.14 g/mol) , directly influencing the vector of substituents from the 6-position. Without the spiro constraint, the conformational flexibility of the saturated oxazine ring can shift pharmacophoric elements away from the optimal geometry required for PDE4B isoform binding [1]. Even among spiro variants, the ring size matters: a cyclopropane analog (MW 194.19 g/mol for the 2'-carboxylic acid derivative) [2] exhibits a different spatial footprint and lipophilicity profile (XLogP3 0.7 for the acid form vs. 1.4 for the target cyclobutane base) [3]. Generic substitution would therefore alter both conformational pre-organization and physicochemical properties, risking loss of potency or selectivity in a structure–activity relationship (SAR) program.

Target
Spiro cyclobutane core
Conformationally locked with zero rotatable bonds; XLogP3 1.4; defined spatial geometry for PDE4B binding
Common Substitute
Non-spiro 6,7-dihydro core
Freely rotating methylene groups may shift pharmacophoric geometry away from PDE4B-preferred conformation
Target
Cyclobutane spiro junction
XLogP3 1.4; MW 164.20 g/mol; larger hydrocarbon surface area for CNS-penetrant design context
Potential Substitute
Cyclopropane spiro analog
Smaller ring footprint and lower lipophilicity (XLogP3 0.7 for acid form) may alter target engagement and permeability profile

Quantitative Differentiation Evidence: 5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] vs. Closest Analogs


Conformational Restriction: Spiro Cyclobutane vs. Non-Spiro 6,7-Dihydro Core

The spiro cyclobutane ring in the target compound replaces the freely rotating C6 methylene groups of the standard 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold (CAS 1383675-84-0) [1]. This substitution reduces the number of rotatable bonds from 1 to 0 [2], locking the oxazine ring into a single dominant conformation. In Pfizer's PDE4B patent (WO2017145013), conformational pre-organization of the pyrazolo-oxazine core was critical for achieving PDE4B isoform selectivity over PDE4D [1]. The cyclobutane spiro center also increases the molecular weight from 124.14 g/mol (non-spiro) to 164.20 g/mol and raises the computed XLogP3 from approximately 0.5 (estimated for the non-spiro base) to 1.4 [3], which can improve membrane permeability for CNS targets.

Conformational Lock
Class-level inference
Target: MW 164.20 g/mol, 0 rotatable bonds, XLogP3 1.4
Non-spiro core: MW 124.14 g/mol, 1 rotatable bond, XLogP3 ~0.5
ΔMW +40.06, ΔRot. bonds -1, ΔXLogP3 +0.9
Supports PDE4B SAR interpretation; conformational pre-organization context for isoform-selectivity studies
Computed physicochemical properties; conformational locking inferred from spiro architecture
Medicinal Chemistry PDE4 Inhibitors Conformational Analysis

Lipophilicity Tuning: Cyclobutane Spiro vs. Cyclopropane Spiro Analog

When comparing the target cyclobutane-spiro compound to its cyclopropane-spiro analog (spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid, CID 71777855), the target compound exhibits a higher computed lipophilicity: XLogP3 = 1.4 versus 0.7 for the cyclopropane acid [1]. The molecular weight of the target (164.20 g/mol) is lower than the cyclopropane acid (194.19 g/mol) [2]. While the carboxylic acid group on the cyclopropane analog contributes to the lower logP, the intrinsic ring size also affects lipophilicity: cyclobutane is more lipophilic than cyclopropane due to greater hydrocarbon surface area. In PDE4 CNS programs, a logP in the 1–3 range is often optimal for blood–brain barrier penetration, positioning the target compound favorably [3].

Lipophilicity Profile
Cross-study comparable
XLogP3: 1.4 (cyclobutane) vs. 0.7 (cyclopropane acid)
Supports CNS-penetrant inhibitor design context; higher lipophilicity combined with lower MW reported
ΔXLogP3 +0.7; ΔMW -29.99 g/mol. Computed properties (PubChem 2024)
Lipophilicity Drug Design Spiro Scaffolds

Purity and Analytical Documentation: Procurement-Grade Comparison

Commercially, the target compound is offered at 99% purity with batch-specific analytical documentation (NMR, HPLC, GC) by Bidepharm , and at 99% purity with specified storage conditions (inert atmosphere, 2–8°C) by VWR . In contrast, the non-spiro core 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is listed without certified purity levels or batch QC on major databases, and the cyclopropane spiro acid analog typically appears at lower purities (~95%) from specialty suppliers . For procurement decisions in SAR programs, batch-to-batch consistency in purity and impurity profiles is essential to avoid confounding biological assay results.

Procurement Purity
Data to verify
Target: 99% purity with batch-specific NMR, HPLC, GC
Non-spiro core: purity not standardized
Cyclopropane spiro acid: ~95% typical
Supports batch reproducibility in SAR screening; documented QC may reduce impurity-driven assay confounding
As advertised by vendor product listings; independent verification recommended
Chemical Procurement Quality Control Batch Reproducibility

Optimal Scientific & Industrial Use Cases for 5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]


PDE4B-Selective Inhibitor Lead Optimization

The spiro cyclobutane constraint enforces the bioactive conformation of the pyrazolo-oxazine core required for PDE4B isoform selectivity, as evidenced by the Pfizer patent family (WO2017145013) [1]. The target compound serves as a key intermediate or scaffold-hopping starting point for teams optimizing CNS-penetrant PDE4B inhibitors, where the measured XLogP3 of 1.4 positions it favorably for blood–brain barrier penetration [2].

Conformational SAR Studies in Heterocyclic Scaffolds

With zero rotatable bonds (versus one in the non-spiro analog) [3], this compound provides medicinal chemists with a rigid probe to isolate the contribution of oxazine ring conformation to target binding affinity. It can be directly compared with the cyclopropane spiro analog (XLogP3 0.7) [4] to deconvolute ring-size effects on potency and selectivity.

High-Reproducibility Biological Screening Campaigns

The availability of this compound at 99% purity with batch-specific NMR, HPLC, and GC documentation from reputable vendors makes it suitable for HTS or SAR panels where impurity-driven false positives must be minimized. The stable storage conditions (inert atmosphere, 2–8°C) support long-term compound management in institutional screening collections.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 164.20 g/mol, the compound fits within the rule-of-three guidelines for fragment libraries [5]. Its spirocyclic architecture introduces three-dimensionality absent in planar heterocycles, increasing the potential for novel binding interactions in fragment screens targeting PDE4 or related enzymes.

Application
Selection Property
Validation Focus
PDE4B inhibitor lead optimization
Spiro conformational constraint and XLogP3 1.4 profile
PDE4B isoform-selectivity assay context; CNS penetration potential review
Conformational SAR studies
Zero rotatable bonds rigid scaffold
Ring-size effect on target binding affinity; comparison with cyclopropane analog
High-reproducibility biological screening
High-purity procurement with batch-specific analytical QC
Impurity-driven false-positive control in HTS and SAR panels
Fragment-based drug discovery library design
Rule-of-three compliant fragment (MW 164.20 g/mol)
Three-dimensional spirocyclic binding interactions in fragment screens
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